

Antibiotic-5d: A Novel Synthetic Antimicrobial Agent for Multi-Drug Resistant Pathogens

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

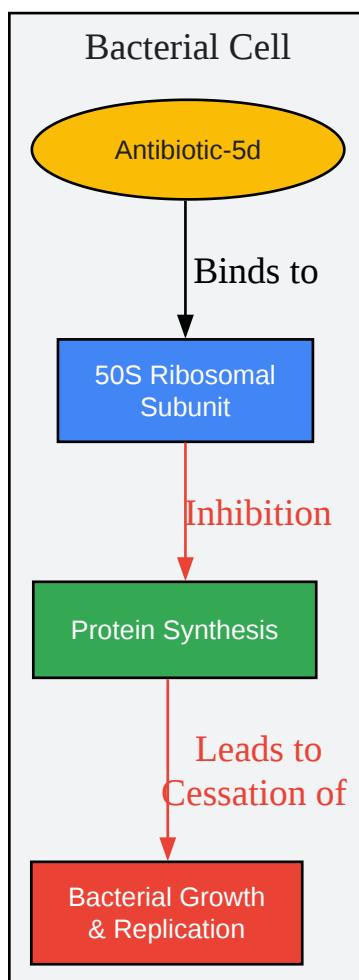
Compound Name: **Antibiotic-5d**

Cat. No.: **B15560516**

[Get Quote](#)

DISCLAIMER: This document is a hypothetical technical guide based on publicly available information for a compound designated "**Antibiotic-5d**" for research purposes. The experimental data and protocols are representative examples and should not be considered validated results.

Executive Summary


Antibiotic-5d is a synthetic antimicrobial compound with the molecular formula C13H18N2O4S.^[1] It has demonstrated moderate in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria.^[2] This document outlines the preliminary findings on its mechanism of action, potential therapeutic applications, and provides standardized protocols for its investigation. For research use only, this compound is not intended for human or therapeutic use.^{[1][2]}

Chemical and Physical Properties

Property	Value	Reference
CAS Number	251349-54-9	[1] [3]
Molecular Formula	C13H18N2O4S	[1] [3]
Molecular Weight	298.36	[1] [3]
Purity	99.71%	[1]

Proposed Mechanism of Action

While the exact mechanism of **Antibiotic-5d** is under investigation, preliminary studies suggest it may function as a protein synthesis inhibitor. This class of antibiotics typically targets bacterial ribosomes, which are essential for creating proteins and enabling the bacteria to grow and replicate.^[4] The primary proposed target for **Antibiotic-5d** is the bacterial 50S ribosomal subunit. By binding to this subunit, it is hypothesized to prevent the elongation of polypeptide chains, leading to a bacteriostatic or bactericidal effect.^{[4][5]}

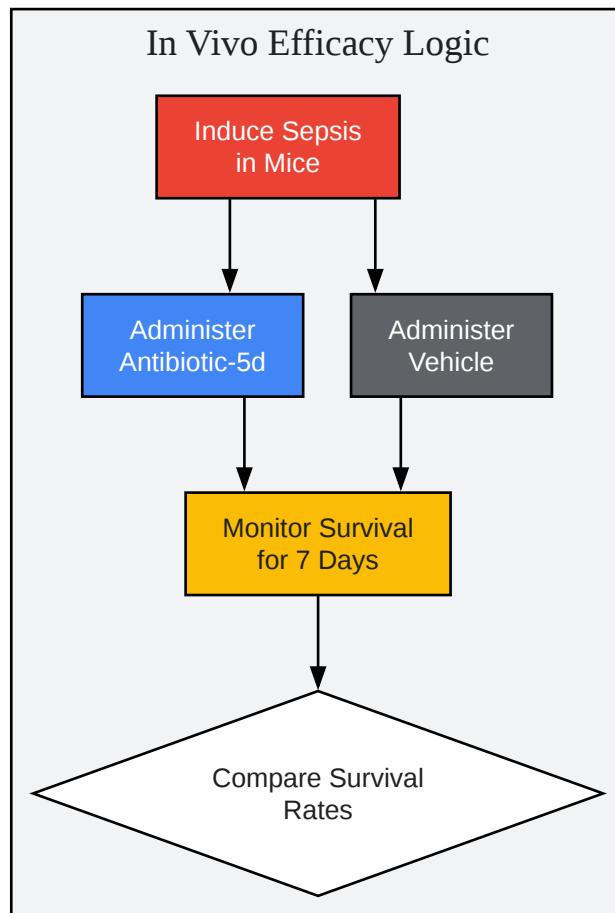
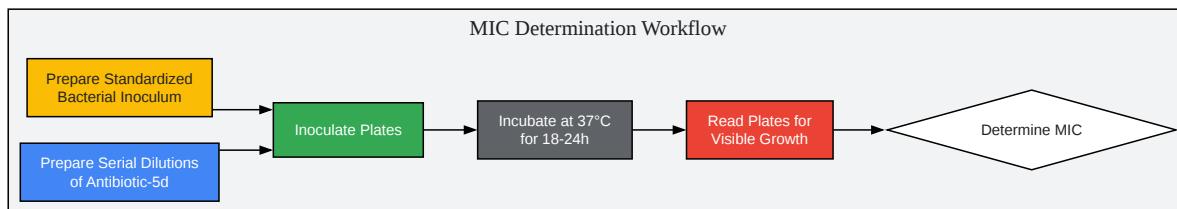
[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **Antibiotic-5d**.

Potential Therapeutic Applications & In Vitro Activity

Antibiotic-5d shows potential for treating infections caused by various pathogens.[\[2\]](#) Its broad-spectrum activity makes it a candidate for further investigation, particularly against drug-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of **Antibiotic-5d** against Selected Pathogens



Bacterial Strain	Type	MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)	Gram-positive	4
Bacillus cereus (ATCC 14579)	Gram-positive	2
Escherichia coli (ATCC 25922)	Gram-negative	8
Proteus vulgaris (ATCC 13315)	Gram-negative	16
Candida albicans (ATCC 90028)	Fungus	>64
Saccharomyces cerevisiae (ATCC 2601)	Yeast	>64

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of **Antibiotic-5d**.

- Preparation: Prepare a stock solution of **Antibiotic-5d** in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
- Reading: The MIC is defined as the lowest concentration of **Antibiotic-5d** that completely inhibits visible growth of the organism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antibiotic-5d - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. techisunbio.com [techisunbio.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antibiotic-5d: A Novel Synthetic Antimicrobial Agent for Multi-Drug Resistant Pathogens]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560516#antibiotic-5d-potential-therapeutic-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com